molecular formula C13H8F2N2S B1415015 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol CAS No. 1038333-41-3

1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol

Cat. No.: B1415015
CAS No.: 1038333-41-3
M. Wt: 262.28 g/mol
InChI Key: PTCXJJDRMMHZMK-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole ring substituted with a 2,6-difluorophenyl group and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or its derivatives.

    Introduction of the 2,6-Difluorophenyl Group: The 2,6-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2,6-difluorobenzene derivative with the benzodiazole intermediate.

    Thiol Group Addition: The thiol group is introduced through a thiolation reaction, typically using thiourea or similar reagents under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the benzodiazole ring to its corresponding dihydro derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydrobenzodiazole derivatives.

    Substitution Products: Various substituted benzodiazole derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Fluorescent Probing: The benzodiazole ring can interact with specific biomolecules, resulting in fluorescence changes that can be detected and measured.

Comparison with Similar Compounds

    1-(2,6-Dichlorophenyl)-1H-1,3-benzodiazole-2-thiol: Similar structure but with chlorine atoms instead of fluorine.

    1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-amine: Similar structure but with an amine group instead of a thiol.

Uniqueness: 1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, offering opportunities for further research and development.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2S/c14-8-4-3-5-9(15)12(8)17-11-7-2-1-6-10(11)16-13(17)18/h1-7H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXJJDRMMHZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol

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